2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine
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Description
The compound “2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine” is a derivative of 2,4-Dichlorophenol . 2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic .
Synthesis Analysis
While specific synthesis methods for “2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine” are not available, similar compounds such as 2,4-dichloroacetophenone have been synthesized through processes that include acylation, hydrolysis, washing, distillation, and crystallization .Scientific Research Applications
Synthesis and Chemical Properties
- Acetamidine derivatives and their synthesis play a crucial role in the development of various chemical compounds, demonstrating significant versatility in organic chemistry. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a process involving acetylation, esterification, and ester interchange steps, showcasing the compound's potential in chemical synthesis and characterization (Zhong-cheng & Wan-yin, 2002).
- The oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides to yield N-(arylsulfonyl)trichloroacetamides and N-(arylsulfonyl)dichloro(phenyl)acetamides highlights the chemical reactivity and potential applications of chloroacetamides in synthesizing more complex molecules (Rozentsveig et al., 2001).
Biological Activity and Pharmacological Potential
- The study of N-(2-hydroxy phenyl) acetamide demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats. This suggests potential pharmacological applications of acetamide derivatives in treating inflammatory diseases (Jawed et al., 2010).
- Another research focus is on the development of N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives for their antibacterial activities, indicating the significance of acetamide derivatives in creating new antibacterial agents (Juddhawala et al., 2011).
Advanced Material Science Applications
- Acetamide derivatives are also explored for their applications in material science, such as the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide. These compounds have potential uses in creating new materials with unique properties, including those relevant to electronic and photonic technologies (Nikonov et al., 2016).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGYYUJZSPAEDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430678 |
Source
|
Record name | (1Z)-(2,4-Dichlorophenyl)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine | |
CAS RN |
691411-72-0, 333748-88-2 |
Source
|
Record name | [C(Z)]-2,4-Dichloro-N-hydroxybenzeneethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691411-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1Z)-(2,4-Dichlorophenyl)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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